![molecular formula C11H13N3 B2918761 5-(3-Ethylphenyl)-1H-pyrazol-3-amine CAS No. 2167528-06-3](/img/structure/B2918761.png)
5-(3-Ethylphenyl)-1H-pyrazol-3-amine
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Overview
Description
“5-(3-Ethylphenyl)-1H-pyrazol-3-amine” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “3-Ethylphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with an ethyl group (a carbon chain of two carbon atoms) attached .
Synthesis Analysis
While specific synthesis methods for “5-(3-Ethylphenyl)-1H-pyrazol-3-amine” are not available, similar compounds often involve reactions with thiosemicarbazide .Scientific Research Applications
Novel Synthesis Methods
A study by Ghaedi et al. (2015) presents an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives. This method highlights the utility in preparing new N-fused heterocyclic products with good yields, demonstrating the chemical's role in facilitating complex organic reactions and expanding the library of heterocyclic compounds (Ghaedi et al., 2015).
Antiglaucoma Activity
Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives showing inhibitory effects on carbonic anhydrase isoenzymes, with potential applications in antiglaucoma treatments. This underscores the chemical's significance in developing therapeutic agents targeting specific biological pathways (Kasımoğulları et al., 2010).
Corrosion Inhibition
Research by Dohare et al. (2017) explores the use of pyrazole derivatives as corrosion inhibitors for mild steel, crucial for industrial applications like pickling processes. The study provides insights into the molecular mechanisms underlying corrosion inhibition and suggests practical applications in materials science (Dohare et al., 2017).
Anti-inflammatory and Anti-cancer Activities
Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives exhibiting significant apoptosis induction, anti-infective properties, and cytotoxic activities. These findings demonstrate the potential of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine derivatives in developing new therapeutic agents for treating infections and cancer (Bansal et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrazoles have been found to interact with various targets like the epidermal growth factor receptor (egfr), a transmembrane protein frequently dysregulated in cancer cells .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to inhibit the activation of egfr tyrosine kinase through competitive binding of the atp-binding domain of the receptor .
Biochemical Pathways
Pyrazole derivatives have been associated with the inhibition of egfr and egfr-related pathways . This inhibition can lead to antitumor effects, as EGFR dysfunction is often observed in cancer cells .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as quinazolin-4(3h)-ones, have been studied . These studies could provide a basis for understanding the potential ADME properties of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine.
Result of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that 5-(3-Ethylphenyl)-1H-pyrazol-3-amine could potentially have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions could potentially affect its stability and efficacy . .
properties
IUPAC Name |
5-(3-ethylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNMVEXQDGNUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethylphenyl)-1H-pyrazol-3-amine |
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